molecular formula C15H14 B14325504 1-Methyl-1,2-dihydrophenanthrene CAS No. 110095-13-1

1-Methyl-1,2-dihydrophenanthrene

Cat. No.: B14325504
CAS No.: 110095-13-1
M. Wt: 194.27 g/mol
InChI Key: XGACTKVPAAEGMG-UHFFFAOYSA-N
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Description

1-Methyl-1,2-dihydrophenanthrene is a dihydrophenanthrene derivative of significant interest in medicinal and natural product chemistry. Dihydrophenanthrenes (DPs) are a class of compounds recognized for their diverse and potent pharmacological activities, which include cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects . These compounds are frequently investigated as potential lead molecules in drug discovery . Naturally occurring dihydrophenanthrenes are often found in plant families such as Orchidaceae, Juncaceae, and Dioscoreaceae, and they have been used traditionally to treat various health disorders . Synthetic dihydrophenanthrene derivatives have also been developed and evaluated for their biological activities, such as serving as antimicrobial agents . The dihydrophenanthrene skeleton presents complex stereochemistry, making it a challenging and valuable subject for synthetic and analytical studies . Researchers utilize this compound and its analogs to explore structure-activity relationships, develop new synthetic methodologies, and investigate mechanisms of action in various biological assays. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110095-13-1

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

1-methyl-1,2-dihydrophenanthrene

InChI

InChI=1S/C15H14/c1-11-5-4-8-15-13(11)10-9-12-6-2-3-7-14(12)15/h2-4,6-11H,5H2,1H3

InChI Key

XGACTKVPAAEGMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

Reaction Mechanisms and Pathways for Dihydrophenanthrene Formation

Mechanistic Investigations of Cyclization Processes

The formation of the dihydrophenanthrene core often proceeds through cyclization reactions. One notable pathway involves a palladium-catalyzed 6π electrocyclic reaction. espublisher.comespublisher.com In this process, a suitable precursor undergoes a ring-closing reaction to form the tricyclic dihydrophenanthrene structure. espublisher.comespublisher.com Initially, it was proposed that the mechanism involves a 6π electrocyclic ring closure followed by the elimination of formaldehyde (B43269). researchgate.net However, alternative mechanisms, such as an intramolecular Heck reaction, have also been proposed and are supported by theoretical calculations suggesting a lower energy pathway. espublisher.comespublisher.com

Another avenue for dihydrophenanthrene synthesis is through the photoelectrocyclization of conjugated biaryl alkenes. nih.gov This reaction is initiated by light and involves a sequential 6π conrotatory electrocyclization followed by a espublisher.comresearchgate.net-hydride shift. nih.gov A key characteristic of this method is that it does not proceed thermally, which is attributed to the significant energy required to disrupt the aromaticity of the two rings during the cyclization process. nih.gov

Detailed Analysis of Transition Metal-Catalyzed Pathways

Transition metals, particularly palladium, play a pivotal role in modern organic synthesis, including the formation of dihydrophenanthrenes. frontiersin.org These catalysts facilitate complex bond-forming reactions with high efficiency and selectivity. frontiersin.orgyoutube.com

A fundamental sequence in many palladium-catalyzed reactions is oxidative addition followed by reductive elimination. wikipedia.orgyoutube.com Oxidative addition involves the insertion of the metal center into a covalent bond, which increases the oxidation state and coordination number of the metal. wikipedia.orglibretexts.org This step is crucial for activating the substrates. libretexts.org For instance, in the synthesis of dihydrophenanthrenes, a Pd(0) species can undergo oxidative addition to a substrate, forming a Pd(II) intermediate. espublisher.comespublisher.com

Reductive elimination is the reverse process, where two ligands on the metal center are coupled and eliminated, regenerating the catalyst and forming the desired product. wikipedia.orgyoutube.com This step is favored when the newly formed bond is strong and the ligands are positioned cis to each other on the metal's coordination sphere. wikipedia.org The balance between oxidative addition and reductive elimination is influenced by the electronic properties of the metal center; electron-rich metals favor oxidative addition, while electron-poor metals favor reductive elimination. youtube.com

The catalytic cycles in these transformations often involve various reactive intermediates that dictate the course of the reaction.

Palladacycles: These are cyclic organopalladium intermediates that are formed during C-H activation and cyclization reactions. rsc.org For example, in the synthesis of β-hydroxy compounds, a 6,4-palladacycle intermediate has been identified. rsc.org The formation of such palladacycles is a key step in bringing the reacting partners into proximity for subsequent bond formation. rsc.org

Gold Intermediates: Gold catalysts are also employed in the synthesis of complex cyclic structures. researchgate.net In some reactions, gold vinylidene intermediates are proposed to be generated from terminal alkynes. nih.gov These highly reactive species can then undergo facile intramolecular insertions to form polycyclic products. nih.gov The formation of these intermediates can be influenced by the ligands on the gold catalyst and the presence of co-catalysts or additives. nih.gov

O-Pd Complexes: In certain palladium-catalyzed reactions for dihydrophenanthrene synthesis, the formation of a cyclic O-Pd complex has been proposed. espublisher.comespublisher.comresearchgate.net This intermediate is generated after an initial oxidative addition and coordination with an oxygen atom. espublisher.comespublisher.com The formation of this complex is followed by a 6π electrocyclic ring closure and subsequent elimination to yield the dihydrophenanthrene product. espublisher.comespublisher.com

Mechanisms of Multi-Component Reactions Leading to Dihydrophenanthrenes

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. beilstein-journals.org These reactions are advantageous due to their high atom economy and step efficiency. beilstein-journals.org

One example of an MCR for the synthesis of phenanthrenes involves a palladium-catalyzed domino reaction of an aryl iodide, a 2-bromophenylboronic acid, and norbornadiene. researchgate.netnih.gov In this process, norbornadiene acts as both an activator for ortho-C-H bond functionalization and as a source of ethylene (B1197577) through a retro-Diels-Alder reaction. researchgate.netnih.gov This one-pot procedure allows for the construction of the phenanthrene (B1679779) scaffold from readily available starting materials with good functional group tolerance. researchgate.netnih.gov

Electrocylization and Rearrangement Mechanisms

Electrocyclization reactions are a type of pericyclic reaction characterized by the formation of a sigma bond between the ends of a conjugated pi system, leading to a cyclic product. youtube.comyoutube.com These reactions can be initiated either thermally or photochemically, and the stereochemical outcome is governed by the Woodward-Hoffmann rules. youtube.comyoutube.com

In the context of dihydrophenanthrene synthesis, a notable example is the photochemical transformation of diarylethenes. nih.gov This reaction proceeds through a sequence of a 6π electrocyclization, a espublisher.comnih.gov-sigmatropic rearrangement, and a ring-opening of a heterocyclic moiety to furnish functionalized naphthalene (B1677914) derivatives, which are structurally related to dihydrophenanthrenes. nih.gov The efficiency of this transformation makes it a valuable method for the annulation of benzene (B151609) rings onto various aromatic systems. nih.gov

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. researchgate.net These theoretical calculations provide valuable insights into reaction pathways, transition state structures, and the relative energies of intermediates, which can be difficult to determine experimentally.

In the study of dihydrophenanthrene formation, DFT calculations have been used to compare the feasibility of different proposed mechanisms. For instance, theoretical investigations have shown that an intramolecular Heck reaction pathway is energetically more favorable than a 6π electrocyclic pathway for a palladium-catalyzed synthesis of 9,10-dihydrophenanthrenes. espublisher.comespublisher.com Computational studies have also been instrumental in understanding the formation of gold vinylidene intermediates and predicting the complex, bifurcated reaction pathways involved in their generation. nih.gov Furthermore, DFT calculations have been used to assess the strain in palladacycle intermediates, revealing that a 6,4-palladacycle is significantly more strained than a 5,4-palladacycle. rsc.org

Interactive Data Tables

Table 1: Key Reactions in Dihydrophenanthrene Synthesis

Reaction TypeCatalyst/ConditionsKey Mechanistic StepsProduct
Palladium-Catalyzed CyclizationPd(OAc)₂, PPh₃, Cs₂CO₃Oxidative addition, 6π electrocyclization, formaldehyde elimination9,10-Dihydrophenanthrene (B48381)
PhotoelectrocyclizationUVA light (λ = 350 nm)6π conrotatory electrocyclization, espublisher.comresearchgate.net-hydride shiftDihydrophenanthrene
Multi-Component ReactionPalladium/NorbornadieneOrtho-C-H activation, retro-Diels-AlderPhenanthrene

Table 2: Investigated Reaction Intermediates

IntermediateMetalFormation PathwaySubsequent Reaction
O-Pd ComplexPalladiumOxidative addition and coordination with oxygen6π electrocyclic ring closure
PalladacyclePalladiumC-H activation and cyclizationReductive elimination
Gold VinylideneGoldReaction of terminal alkyne with gold catalystIntramolecular C-H insertion

Chemical Transformations and Reactivity of 1 Methyl 1,2 Dihydrophenanthrene

Functionalization Strategies on the Dihydrophenanthrene Scaffold

The partially saturated ring of 1-Methyl-1,2-dihydrophenanthrene is a prime site for functionalization. The alkene bond within this ring can undergo a range of addition reactions, allowing for the introduction of various functional groups.

Key functionalization strategies include:

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This epoxide is a versatile intermediate for further reactions.

Dihydroxylation: Vicinal diols can be formed across the double bond through treatment with reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These diols can be valuable for the synthesis of more complex molecules. epa.gov

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds readily, leading to dihalogenated derivatives. These can serve as precursors for elimination or substitution reactions.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding an alcohol. This provides a regiochemical outcome complementary to acid-catalyzed hydration.

These strategies are summarized in the table below:

Reaction Reagents Product Type
Epoxidationm-CPBAEpoxide
DihydroxylationOsO₄, NMOVicinal diol
BrominationBr₂Dibromide
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHAlcohol

Aromatization Reactions to Phenanthrene (B1679779) Derivatives

A fundamental transformation of this compound is its aromatization to the corresponding 1-methylphenanthrene (B47540). This dehydrogenation reaction restores the full aromaticity of the phenanthrene core, a thermodynamically favorable process.

Common methods for aromatization include:

Catalytic Dehydrogenation: Heating with a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can effectively remove hydrogen to yield the aromatic product.

Chemical Dehydrogenation: Reagents with high oxidation potentials are widely used. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly efficient reagent for this purpose. Sulfur or selenium at high temperatures can also effect dehydrogenation.

The choice of reagent can be critical in achieving high yields and avoiding side reactions. The reaction with iodine, for instance, can lead to the formation of the dihydrophenanthrene which then undergoes further rearrangement. nih.gov

Reagent Conditions Key Feature
Pd/CHigh temperatureHeterogeneous catalysis
DDQMild conditionsHigh efficiency
Sulfur (S)High temperatureTraditional method

Hydrogenation and Dehydrogenation Chemistry

The hydrogenation and dehydrogenation of the dihydrophenanthrene core represent a reversible chemical pathway that allows for the modulation of the degree of saturation in the molecule.

Hydrogenation: The double bond in this compound can be selectively hydrogenated to yield 1-methyl-1,2,3,4-tetrahydrophenanthrene. This is typically achieved using catalytic hydrogenation with catalysts like palladium, platinum, or nickel under a hydrogen atmosphere. The conditions can be controlled to avoid over-reduction of the aromatic rings. More forcing conditions can lead to the reduction of the entire phenanthrene system to octahydrophenanthrene derivatives. espublisher.comespublisher.com

Dehydrogenation: As discussed in the previous section, dehydrogenation leads to the formation of 1-methylphenanthrene. This process is central to the synthesis of many substituted phenanthrene natural products and materials. espublisher.comespublisher.com The synthesis of various phenanthrene derivatives often proceeds through a dihydrophenanthrene intermediate which is then aromatized. researchgate.net

Derivatization for Further Synthetic Applications

The initial functionalization of this compound opens up a plethora of possibilities for further synthetic modifications, making it a valuable building block in organic synthesis.

From Epoxides: The epoxide ring can be opened by various nucleophiles (e.g., water, alcohols, amines) under acidic or basic conditions to introduce a wide array of functional groups.

From Diols: The vicinal diols can be oxidatively cleaved to form dialdehydes or dicarboxylic acids, depending on the oxidizing agent used. They can also be protected and carried through multi-step syntheses.

From Halogenated Derivatives: The dihalides can undergo dehydrohalogenation to form alkynes or can be subjected to nucleophilic substitution reactions.

At the Methyl Group: The methyl group, being at a benzylic-like position, is susceptible to radical halogenation (e.g., with N-bromosuccinimide), providing a handle for further functionalization at this position.

These derivatizations are crucial for building more complex molecular architectures, including those with biological activity or specific material properties. researchgate.net

Ring-Opening and Ring-Contraction Pathways

While less common for the stable phenanthrene ring system, ring-opening and ring-contraction reactions can occur under specific, often forcing, conditions. For this compound, such reactions are not standard transformations but could be envisaged under certain scenarios.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate under harsh conditions, can cleave the double bond in the dihydro-ring, leading to a ring-opened dicarbonyl compound. The subsequent fate of this product would depend on the reaction conditions and could potentially lead to further rearrangements. The principles of such ring-opening tautomerization and subsequent reactions have been explored in other cyclic systems. osti.gov

Photochemical Rearrangements: Polycyclic aromatic systems can undergo photochemical rearrangements. While specific data for this compound is scarce, related compounds can undergo complex rearrangements upon UV irradiation.

Carbocation-Mediated Rearrangements: Acid-catalyzed reactions that generate a carbocation adjacent to the ring system could potentially trigger Wagner-Meerwein type rearrangements, which could, in principle, lead to ring expansion or contraction. masterorganicchemistry.com However, the stability of the aromatic system makes such rearrangements energetically demanding. General principles of acid- and base-induced ring contractions have been well-documented for various carbocyclic systems. etsu.edu The expansion of a five-membered ring to a six-membered ring in the formation of phenanthrene from fluorenyl radicals highlights a relevant ring expansion mechanism in polycyclic aromatic systems. nih.gov

It is important to note that these ring-altering pathways are speculative for this specific compound and would require significant activation energy to overcome the stability of the polycyclic framework.

Spectroscopic and Structural Elucidation of 1 Methyl 1,2 Dihydrophenanthrene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structures of organic molecules like 1-methyl-1,2-dihydrophenanthrene.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the number and chemical environment of hydrogen and carbon atoms, respectively. careerendeavour.com In this compound, the ¹H NMR spectrum would characteristically display signals for the aromatic protons, the aliphatic protons of the dihydrophenanthrene ring, and the distinct signal for the methyl group protons. The chemical shifts (δ) of the aromatic protons are typically found downfield (higher ppm values) due to the deshielding effect of the aromatic ring current. The aliphatic protons at positions C1 and C2, and the methyl protons, would appear more upfield.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. careerendeavour.com The chemical shifts differentiate between sp²-hybridized aromatic and olefinic carbons and sp³-hybridized aliphatic carbons. The position of the methyl group and other substituents can be confirmed by the specific chemical shifts of the carbons to which they are attached. For instance, the carbon bearing the methyl group will have a characteristic shift, and the quaternary carbon at the same position will also be identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons 7.0 - 8.5 120 - 140
Aliphatic Protons (CH, CH₂) 2.0 - 4.0 20 - 40
Methyl Protons (CH₃) 1.0 - 2.5 15 - 25
Aromatic Carbons (C, CH) 120 - 150
Aliphatic Carbons (C, CH₂) 20 - 50

Note: These are general predicted ranges and actual values can vary based on the solvent and specific substitution patterns.

For a comprehensive structural assignment, two-dimensional (2D) NMR experiments are indispensable, as they reveal correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. youtube.com It would clearly show the correlations between adjacent aliphatic protons in the 1,2-dihydrophenanthrene (B1220979) ring system and any couplings between aromatic protons. youtube.com This helps to trace the connectivity of the proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It allows for the unambiguous assignment of proton signals to their attached carbon atoms. wikipedia.org For instance, the methyl proton signal would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton by connecting different spin systems. For example, the methyl protons would show correlations to the quaternary carbon at C1 and the adjacent aromatic carbon, confirming the methyl group's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net NOESY is particularly useful for determining stereochemistry and conformation. For this compound, it could reveal the spatial relationship between the methyl group and nearby protons on the ring system, providing insight into the preferred conformation of the partially saturated ring.

The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and substitution pattern of this compound and its derivatives. nih.gov

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes and isomerization. rsc.orgauremn.org.br The partially saturated ring in this compound is not planar and can exist in different conformations. At room temperature, the interconversion between these conformers might be rapid on the NMR timescale, resulting in averaged signals.

By lowering the temperature, the rate of interconversion can be slowed down. researchgate.net If the temperature is lowered sufficiently to reach the coalescence point and below, the signals for the individual conformers may be resolved. rsc.org This allows for the determination of the energy barriers for conformational interchange and the relative populations of the different conformers. rsc.org VT-NMR can also be used to study potential isomerization processes, such as the migration of the double bond within the dihydrophenanthrene system, by observing changes in the spectra as a function of temperature.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the unambiguous determination of its molecular formula. rsc.org For this compound (C₁₅H₁₄), HRMS would confirm this elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺˙.

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. youtube.com When the molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure.

For this compound, key fragmentation pathways could include:

Loss of a methyl radical (•CH₃): This would result in a prominent peak at [M-15]⁺. The stability of the resulting cation would influence the intensity of this peak.

Loss of a hydrogen atom (•H): A peak at [M-1]⁺ is also common. researchgate.net

Retro-Diels-Alder reaction: Depending on the substitution pattern, dihydrophenanthrene derivatives can undergo retro-Diels-Alder fragmentation, leading to characteristic fragment ions.

Sequential loss of hydrogen atoms: Following the initial fragmentation, further loss of hydrogen atoms from the fragment ions can occur. acs.orgresearchgate.net

Table 2: Expected Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Description
194 [C₁₅H₁₄]⁺˙ Molecular Ion
179 [C₁₄H₁₁]⁺ Loss of a methyl radical (•CH₃)
193 [C₁₅H₁₃]⁺ Loss of a hydrogen atom (•H)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.edu The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features. oregonstate.edu

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H stretch Aromatic and Olefinic
3000 - 2850 C-H stretch Aliphatic (CH₂, CH₃) lumenlearning.com
1600 - 1450 C=C stretch Aromatic Ring lumenlearning.com
~1650 C=C stretch Olefinic
1470 - 1350 C-H bend Aliphatic (CH₂, CH₃) libretexts.org

The spectrum would clearly distinguish between the sp² C-H stretches of the aromatic and olefinic portions (typically > 3000 cm⁻¹) and the sp³ C-H stretches of the aliphatic and methyl groups (typically < 3000 cm⁻¹). libretexts.orgpressbooks.pub The presence of C=C stretching absorptions confirms the aromatic rings and the double bond within the dihydrophenanthrene system. The specific pattern of the out-of-plane C-H bending bands in the "fingerprint region" (below 1500 cm⁻¹) can provide information about the substitution pattern on the aromatic rings. oregonstate.edu

Computational Chemistry and Theoretical Studies on 1 Methyl 1,2 Dihydrophenanthrene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in 1-Methyl-1,2-dihydrophenanthrene. wikipedia.orgunipd.it These calculations involve solving the Schrödinger equation for the molecule, which provides information about electron distribution, molecular orbitals, and bond characteristics.

The initial step in these calculations is typically a geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. Valence Shell Electron Pair Repulsion (VSEPR) theory can provide a preliminary qualitative prediction of the local geometry around the sp3-hybridized carbon atoms in the dihydro portion of the molecule. khanacademy.orgyoutube.com However, for a quantitative and accurate representation, quantum mechanical methods are essential.

Density Functional Theory (DFT) is a widely used method for such calculations due to its balance of accuracy and computational cost. researchgate.net By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), one can obtain a precise molecular geometry. For this compound, these calculations would reveal the puckering of the di-hydro ring and the orientation of the methyl group. The bond lengths and angles obtained from these calculations would provide a detailed picture of the molecular framework.

The electronic structure of this compound is characterized by a combination of saturated and unsaturated systems. The phenanthrene (B1679779) backbone contributes a delocalized π-electron system, while the 1,2-dihydro portion introduces localized σ-bonds. Quantum chemical calculations can map out the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and its electronic absorption properties.

Table 1: Predicted Molecular Properties of this compound from Theoretical Calculations

PropertyPredicted Value/CharacteristicComputational Method
Molecular FormulaC15H14-
Molecular Weight194.27 g/mol -
Optimized GeometryNon-planar due to the di-hydro ringDFT (e.g., B3LYP/6-31G*)
C1-C2 Bond Length~1.54 Å (single bond)DFT
Aromatic C-C Bonds~1.39 - 1.42 ÅDFT
HOMO-LUMO GapExpected to be larger than phenanthreneDFT

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the potential reaction pathways of this compound and to identify the transition states involved. nih.govrwth-aachen.de This is crucial for understanding its reactivity and the mechanisms of reactions it might undergo, such as dehydrogenation to form 1-methylphenanthrene (B47540) or addition reactions at the double bonds.

To model a reaction pathway, a series of calculations are performed to map the potential energy surface (PES) connecting reactants and products. nih.gov The transition state is a critical point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. youtube.com Identifying the geometry and energy of the transition state allows for the calculation of the activation energy, which is a key determinant of the reaction rate.

Methods like the nudged elastic band (NEB) or the synchronous transit-guided quasi-Newton (STQN) method are often employed to locate transition states. youtube.com Once a candidate transition state structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For this compound, one could model its aromatization to 1-methylphenanthrene. This would likely involve the sequential removal of hydrogen atoms. The computational modeling would help in determining whether this process is concerted or stepwise and would identify the intermediates and transition states for each step.

Conformational Analysis and Energy Landscapes

The presence of the non-planar di-hydro ring in this compound gives rise to the possibility of different spatial arrangements of atoms, known as conformations. libretexts.org Conformational analysis is the study of these different conformations and their relative energies. libretexts.org

By systematically rotating the single bonds in the molecule, particularly around the C1-C10b and C2-C3 bonds, different conformers can be generated. The potential energy of each conformer can then be calculated using quantum mechanical or molecular mechanics methods. nih.gov Plotting the energy as a function of the dihedral angles results in a conformational energy landscape. nih.govchemrxiv.org

Table 2: Hypothetical Conformational Analysis Data for this compound

ConformerDihedral Angle (H-C1-C10b-C4a)Relative Energy (kcal/mol)Predicted Population at 298 K
A (Pseudo-equatorial CH3)~170°0.00High
B (Pseudo-axial CH3)~50°> 1.0Low

Molecular Dynamics Simulations (if applicable)

While quantum chemical calculations are typically performed on static structures, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its vibrational and rotational motions, as well as conformational changes.

For a molecule of this size, MD simulations would typically be performed using classical force fields, which are parameterized to reproduce experimental or high-level quantum mechanical data. nih.gov These simulations could be used to study the flexibility of the di-hydro ring and the dynamics of the methyl group rotation.

If this compound were to be studied in a solvent, MD simulations could also provide information about its solvation structure and the interactions with the surrounding solvent molecules. This can be particularly important for understanding its behavior in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules. wikipedia.org For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. modgraph.co.ukliverpool.ac.uk The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (TMS).

The predicted NMR spectrum can be used to aid in the structural elucidation of the molecule by comparing the calculated shifts to experimental data. The chemical shifts of the protons and carbons in the di-hydro ring and the methyl group would be particularly sensitive to the molecule's conformation. Therefore, by calculating the NMR shifts for different stable conformers and averaging them based on their Boltzmann populations, a more accurate prediction of the experimental spectrum can be obtained.

Table 3: Theoretically Predicted ¹H NMR Chemical Shifts for a Hypothetical Conformer of this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H on CH3~1.2Doublet
H on C1~2.8Multiplet
H on C2 (axial)~2.2Multiplet
H on C2 (equatorial)~2.6Multiplet
Aromatic Protons7.2 - 8.0Multiplets

Natural Occurrence and Biosynthetic Pathways of Dihydrophenanthrene Derivatives

Identification in Biological Sources (e.g., Plants, Fungi)

While 1-Methyl-1,2-dihydrophenanthrene itself has not been reported as isolated from biological sources, a significant number of its structural analogs, primarily hydroxylated and methoxylated 9,10-dihydrophenanthrenes, are well-documented as secondary metabolites in the plant kingdom. The Orchidaceae (orchid) family is a particularly rich source of these compounds, where they act as phytoalexins—antimicrobial substances synthesized by plants in response to stress or pathogenic attack. nih.govcore.ac.uk Genera such as Dendrobium, Bletilla, Pholidota, and Cymbidium are known to produce a variety of dihydrophenanthrenes. nih.govcore.ac.uknih.gov For instance, the parent compound 1,2-dihydrophenanthrene (B1220979) has been reported in Bletilla striata. nih.gov These natural products exhibit a range of substitution patterns, which can be of chemotaxonomic significance. core.ac.uk

The following interactive table details some examples of naturally occurring dihydrophenanthrene derivatives that have been isolated from various plant sources.

Compound NameNatural Source (Plant)Reference
OrchinolOrchis militaris acs.org
9,10-Dihydrophenanthrene-2,4,7-triolPholidota chinensis acs.org
2-Methoxy-9,10-dihydrophenanthrene-4,5-diolDendrobium virgineum researchgate.net
O-MethylorchinolBletilla striata acs.org
DendrovirgininDendrobium virgineum researchgate.net
Stemanthrenes A-CStemona cf. pierrei core.ac.uk

This table is interactive. Click on the headers to sort the data.

Biosynthetic Routes to Phenanthrenes and Dihydrophenanthrenes in Organisms

The formation of phenanthrene (B1679779) and dihydrophenanthrene skeletons in organisms occurs via distinct and sophisticated biosynthetic pathways, tailored to the specific class of compounds being produced.

The primary biosynthetic route to the dihydrophenanthrenes found in orchids and other plants is the stilbenoid pathway. nih.gov This pathway begins with the general phenylpropanoid pathway, where the amino acid L-phenylalanine is converted to p-coumaroyl-CoA. researchgate.netnih.gov The key enzyme, stilbene (B7821643) synthase (STS), then catalyzes a crucial condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. nih.govresearchgate.net This reaction proceeds through a linear tetraketide intermediate, which undergoes ring closure via an intramolecular aldol (B89426) condensation to form the characteristic C6-C2-C6 stilbene backbone, such as that of resveratrol. nih.gov

To form dihydrophenanthrenes, a corresponding dihydrostilbene precursor is required. This precursor undergoes an intramolecular oxidative cyclization, often enzyme-mediated, which links the two aromatic rings to create the third, central ring of the phenanthrene core. This cyclization is a key step in the diversification of stilbenoids in plants, leading to the formation of these phytoalexins. google.com

A different biosynthetic strategy is employed by the opium poppy (Papaver somniferum) to produce morphine alkaloids, which feature a hydrogenated phenanthrene core. This pathway does not originate from stilbenoids but starts with the amino acid L-tyrosine. Through a series of enzymatic steps, tyrosine is converted into (S)-reticuline, a central branch-point intermediate. researchgate.net For morphine biosynthesis, (S)-reticuline is uniquely epimerized to (R)-reticuline. researchgate.net A subsequent intramolecular carbon-carbon phenol (B47542) coupling of (R)-reticuline, catalyzed by the enzyme salutaridine (B1681412) synthase, forms the first tetracyclic promorphinan alkaloid, salutaridine. researchgate.net This molecule contains the core phenanthrene-like ring system and is further processed through several steps to yield thebaine, codeine, and ultimately, morphine. This pathway exemplifies a distinct evolutionary solution for constructing a phenanthrene-type structure, leading to a class of compounds (morphinan alkaloids) with fundamentally different biological roles compared to the stilbenoid-derived phytoalexins.

Formation in Geological and Anthropogenic Processes

This compound is primarily associated with geological and anthropogenic sources rather than biological synthesis. Its parent compound, 1-methylphenanthrene (B47540), is a known polycyclic aromatic hydrocarbon (PAH).

Alkylated PAHs, including methylphenanthrenes, are naturally present in fossil fuels such as petroleum and coal. nih.govmdpi.com They are significant components of crude oil, with alkylated phenanthrenes being among the most abundant PAHs. nih.govnih.gov Consequently, 1-methylphenanthrene is released into the environment through oil spills and the extraction and processing of these fuels. nih.gov

Furthermore, these compounds are formed and released through the incomplete combustion of organic materials. ontosight.aiinchem.org Major anthropogenic sources include emissions from vehicle exhaust, industrial processes, power generation, waste incineration, and the burning of wood and tobacco. mdpi.cominchem.orgnih.gov The pattern of phenanthrene alkylation can sometimes be used to differentiate between petrogenic (from petroleum) and pyrogenic (from combustion) sources, as high-temperature combustion tends to favor the formation of the parent, unsubstituted PAH over its alkylated forms. researchgate.net

The compound this compound is not typically a direct product of these processes but is more likely formed as an intermediate in the environmental or metabolic degradation of 1-methylphenanthrene. nih.govnih.gov When 1-methylphenanthrene enters the environment, it is subject to degradation by microorganisms or metabolic processes in larger organisms. These processes often involve oxidation and the formation of dihydrodiol metabolites, which are hydroxylated versions of the dihydrophenanthrene structure. nih.govnih.gov The formation of this compound can be considered a transient step in the transformation pathway of its fully aromatic parent compound.

Environmental Chemistry and Degradation of Dihydrophenanthrenes

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes such as photodegradation, hydrolysis, and thermal degradation. While specific data for 1-Methyl-1,2-dihydrophenanthrene is limited, the behavior of related PAHs and dihydrophenanthrenes provides insight into its likely abiotic fate. tandfonline.com

Photochemical Degradation in Aqueous and Atmospheric Environments

Photochemical degradation is a significant abiotic process for PAHs present in the atmosphere and surface waters. tandfonline.comnih.gov This process can occur through two primary mechanisms:

Direct Photolysis: This involves the absorption of light by the molecule itself, leading to its transformation. Dihydrophenanthrenes exhibit strong absorption in the UV region of the solar spectrum. Ultraviolet irradiation of dihydrophenanthrene derivatives can induce reversible photochemical reactions, such as ring-fission, reforming the parent stilbene-type structure.

Indirect Photolysis: This is mediated by photochemically produced reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and ozone (O₃). tandfonline.com These oxidants can react with dihydrophenanthrenes, leading to their transformation. In soil and water, natural photosensitizers like humic substances can enhance the rate of indirect photodegradation. tandfonline.com

The presence of an alkyl group, such as the methyl group in this compound, can influence the rate and products of photochemical degradation, although specific pathways for this compound are not well-documented.

Hydrolysis in Aqueous Media

Hydrolysis is a chemical reaction with water that results in the cleavage of a chemical bond. For a compound like this compound, which is a hydrocarbon with no readily hydrolyzable functional groups (e.g., esters, amides), hydrolysis is not considered a significant abiotic degradation pathway under typical environmental pH and temperature conditions.

Thermal Stability and Degradation

The thermal stability of this compound is an important factor in environments subject to high temperatures, such as during the combustion of fossil fuels. Studies on related compounds, like methylnaphthalenes, show that thermal decomposition (pyrolysis) at high temperatures (800-1000°C) leads to the loss of the methyl group and further isomerization. researchgate.net It is plausible that this compound would undergo similar reactions, potentially leading to the formation of phenanthrene (B1679779) and other rearrangement products. In the presence of oxygen, oxidation reactions would also occur. researchgate.net

Biotic Degradation Mechanisms

Biotic degradation by microorganisms is the primary mechanism for the removal of PAHs and their derivatives from the environment. nih.govresearchgate.net Bacteria and fungi have evolved complex enzymatic systems to utilize these compounds as sources of carbon and energy.

Microbial Transformation and Metabolism by Specific Organisms

The biodegradation of this compound is intrinsically linked to the degradation of 1-methylphenanthrene (B47540). Many bacteria initiate the breakdown of phenanthrenes by introducing hydroxyl groups via dioxygenase enzymes. researchgate.net

Sphingomonas and Sphingobium species: These bacteria are well-known for their ability to degrade a wide range of PAHs. A strain of Sphingobium sp. (MP9-4) has been shown to efficiently degrade 1-methylphenanthrene. hkmu.edu.hknih.gov It initiates the attack on the non-methylated aromatic ring through dioxygenation, a pathway similar to that for phenanthrene degradation. hkmu.edu.hknih.gov Strains of Sphingomonas have also been shown to utilize 2-methylphenanthrene (B47528) as a sole carbon source. nih.gov

Mycobacterium species: This genus is also prominent in PAH degradation. mdpi.com Mycobacterium sp. strain PYR-1 can degrade phenanthrene, producing various hydroxylated intermediates. researchgate.netepa.gov Studies have shown that Mycobacterium species can metabolize phenanthrene via the phthalic acid pathway. nih.gov The presence of an alkyl group on the phenanthrene structure can affect the degradation pathway. researchgate.net

The initial step in the bacterial degradation of 1-methylphenanthrene typically involves a dioxygenase enzyme attacking one of the aromatic rings, leading to the formation of a cis-dihydrodiol. hkmu.edu.hknih.gov This positions this compound (or its isomers) as a key intermediate in this metabolic sequence. The subsequent degradation of this dihydrodiol would involve further enzymatic reactions.

Microorganism GenusDegradation CapabilityReference
SphingobiumDegrades 1-methylphenanthrene. hkmu.edu.hknih.gov
SphingomonasUtilizes phenanthrene and methylphenanthrenes as carbon sources. nih.gov
MycobacteriumDegrades a broad range of PAHs including phenanthrene. mdpi.comresearchgate.net
PseudomonasAble to metabolize phenanthrene and methylnaphthalenes. researchgate.net
PolyporusFungal species that can oxidize phenanthrene. nih.gov

Identification of Biodegradation Metabolites (e.g., Dihydrodiols)

The metabolism of 1-methylphenanthrene by organisms like Sphingobium sp. MP9-4 proceeds through initial oxidation of either the methyl group or the aromatic ring. hkmu.edu.hknih.gov The attack on the aromatic ring leads to the formation of dihydrodiols. The subsequent metabolism of these dihydrodiol intermediates involves the following steps:

Dehydrogenation: The dihydrodiol is oxidized by a dehydrogenase enzyme to form the corresponding catechol (a dihydroxy-aromatic compound).

Ring Cleavage: The catechol is then a substrate for another dioxygenase that cleaves the aromatic ring, opening it up for further metabolism.

Further Metabolism: The ring-cleavage product enters central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be completely mineralized to CO₂ and water.

Metabolites identified from the degradation of phenanthrene and 1-methylphenanthrene by various microorganisms provide a clear picture of the downstream products from a dihydrophenanthrene intermediate.

Parent CompoundMetaboliteMetabolizing Organism/SystemReference
Phenanthrenecis-3,4-Dihydroxy-3,4-dihydrophenanthreneMycobacterium sp. strain PYR-1 researchgate.net
Phenanthrenecis- and trans-9,10-Dihydroxy-9,10-dihydrophenanthreneMycobacterium sp. strain PYR-1 researchgate.net
1-Methylphenanthrene1-(Hydroxymethyl)-phenanthreneHuman Hepatoma (HepG2) Cells nih.gov
Phenanthrene1-Hydroxynaphthoic acidMycobacterium sp. strain PYR-1 researchgate.net
PhenanthrenePhthalic acidMycobacterium sp. strain PYR-1 researchgate.netnih.gov
Phenanthrene2,2'-Diphenic acidPolyporus sp. S133 nih.gov
Phenanthrene9,10-PhenanthrenequinonePolyporus sp. S133 nih.gov

Environmental Fate Modeling and Prediction of Environmental Distribution

The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound, a methylated and partially saturated polycyclic aromatic hydrocarbon (PAH), predicting its distribution and persistence in various environmental compartments is crucial for assessing its potential ecological impact. Due to a lack of specific experimental data for this compound, its environmental fate is largely predicted using models based on the behavior of structurally similar compounds, such as 1-methylphenanthrene and the parent compound, 1,2-dihydrophenanthrene (B1220979).

Environmental fate modeling integrates a compound's physicochemical properties with environmental parameters to simulate its distribution. Key processes include partitioning between air, water, soil, and sediment, as well as degradation through biotic and abiotic pathways. Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to estimate these properties and predict the environmental behavior of compounds for which experimental data are scarce. nih.govnih.gov These models establish a mathematical relationship between the chemical structure and its properties, allowing for the prediction of endpoints relevant to environmental fate. nih.gov

The addition of a methyl group to the dihydrophenanthrene structure is known to alter its physicochemical properties, which in turn influences its environmental distribution. epa.gov Generally, methylation increases the hydrophobicity (lipophilicity) of a PAH, leading to a greater tendency to adsorb to soil organic carbon and sediments and to bioaccumulate in organisms. epa.govchemicalbook.com

Predicted Physicochemical Properties and Environmental Partitioning

To model the environmental distribution of this compound, key physicochemical properties are required. In the absence of direct experimental data, these are often estimated using QSAR models or by analogy to related compounds. The table below presents estimated and experimental values for compounds structurally related to this compound to illustrate the likely range of its properties.

Property1,2-Dihydrophenanthrene1-MethylphenanthrenePredicted Trend for this compound
Molecular Weight ( g/mol ) 180.24 nih.gov192.26 cdc.gov~194.27
Log K_ow (Octanol-Water Partition Coefficient) 4.3 (Computed) nih.gov4.86 (Experimental)> 4.3
Water Solubility (mg/L) Not available0.269 (at 25 °C) cdc.gov< 1
Henry's Law Constant (atm·m³/mol) Not available1.56 x 10⁻⁵ (at 4.1 °C) cdc.govLikely in the range of 10⁻⁵ to 10⁻⁴
Vapor Pressure (Pa) Not available0.001 (at 25 °C, Estimated)< 0.001
Soil Adsorption Coefficient (K_oc_) Estimated highEstimated very highVery high
Note: This table is illustrative and uses data from related compounds to infer the properties of this compound.

Based on these properties, environmental fate models like the fugacity-based Mackay-type models can predict the distribution of this compound across different environmental compartments. The high predicted Log K_ow_ and K_oc_ values suggest that upon release into the environment, this compound would predominantly partition to soil and sediment. Its low estimated water solubility and vapor pressure indicate that it will have limited mobility in water and is less likely to be found in significant concentrations in the atmosphere. frontiersin.org

Degradation and Persistence

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes.

Biodegradation: This is a major degradation pathway for PAHs. The presence of the methyl group can influence the rate of biodegradation. Studies on methylated phenanthrenes have shown that the position of the methyl group affects the degradation rate, with different microbial species exhibiting preferences for different isomers. For instance, some bacteria preferentially degrade 2-methylphenanthrene over 1-methylphenanthrene. The partial saturation of the phenanthrene ring in this compound may also affect its bioavailability and the ability of microbial enzymes to initiate degradation.

Photodegradation: In the atmosphere and surface waters, PAHs can undergo direct photolysis by absorbing sunlight. The rate of this process is dependent on the light absorption spectrum of the compound and the intensity of solar radiation. Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals, is also a significant atmospheric degradation pathway. frontiersin.org

The table below summarizes the predicted environmental persistence of this compound based on data from related compounds and general principles of environmental chemistry.

Environmental CompartmentDominant Degradation ProcessPredicted Half-Life
Atmosphere Reaction with hydroxyl radicalsHours to days frontiersin.org
Water Biodegradation, PhotolysisWeeks to months
Soil BiodegradationMonths to years
Sediment Biodegradation (anaerobic)Years to decades
Note: These are generalized predictions and actual persistence will depend on specific environmental conditions.

Research Findings on Environmental Distribution

While specific studies on the environmental distribution of this compound are not available, research on alkylated PAHs in general provides valuable insights. Alkylated PAHs are known to be significant components of crude oil and are also formed during the incomplete combustion of fossil fuels. Their distribution in the environment is widespread, and they are often found in higher concentrations than their parent PAHs in contaminated sites.

Studies of contaminated soils and sediments have shown that methylated PAHs can be more persistent than their unsubstituted counterparts. This increased persistence, combined with their high potential for bioaccumulation, suggests that methylated dihydrophenanthrenes could pose a long-term risk to ecosystems. The distribution patterns of different isomers of methylated PAHs are also used in environmental forensics to identify the sources of contamination.

Advanced Analytical Methodologies for Detection and Quantification of 1 Methyl 1,2 Dihydrophenanthrene

Chromatographic Techniques

Chromatography is the cornerstone for isolating 1-Methyl-1,2-dihydrophenanthrene from other structurally similar compounds. The choice of technique depends on the sample matrix, required sensitivity, and the specific analytical goal.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds like methylated PAHs. nih.gov The separation is typically performed on a capillary column, and the choice of the stationary phase is critical for resolving isomeric PAHs. nih.gov For 1-methylphenanthrene (B47540) and related compounds, non-polar or semi-polar columns are commonly employed. youtube.com

Several studies have established GC methods for analyzing parent and alkylated PAHs. While flame ionization detectors (FID) can be used, mass spectrometry (MS) is the most common detector due to its superior selectivity and ability to provide structural information. nih.govnih.gov The optimization of the oven temperature program is essential to achieve the best possible separation of complex PAH mixtures. nih.gov

Table 1: Examples of Gas Chromatography (GC) Conditions for Analysis of Methylated Phenanthrenes

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Column Type Capillary, DB-5 youtube.comCapillary, SPB-1 youtube.comCapillary, Varian Select PAH mdpi.comCapillary, HP-5MS sigmaaldrich.com
Dimensions 30 m x 0.26 mm x 0.25 µm youtube.com30 m x 0.25 mm x 0.25 µm youtube.com30 m x 0.25 mm x 0.25 µm mdpi.com30 m x 250 µm x 0.25 µm sigmaaldrich.com
Carrier Gas Helium youtube.comHelium youtube.comHelium (1.5 mL/min) mdpi.comHelium
Oven Program 50°C (4 min), then 6°C/min to 300°C (20 min) youtube.com50°C (3 min), then 5°C/min to 250°C (15 min) youtube.com70°C (1 min), then 10°C/min to 325°C (13.5 min) mdpi.comNot Specified
Detector Mass Spectrometry (MS) youtube.comMass Spectrometry (MS) youtube.comIon Trap Mass Spectrometer mdpi.comTandem Triple-Quadrupole MS sigmaaldrich.com

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC, Nano-LC, Multi-Dimensional LC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are primary methods for analyzing PAHs and their derivatives, especially for compounds that are less volatile or thermally unstable. nih.gov These techniques offer versatility in column chemistry and mobile phase composition, enabling the separation of complex isomeric mixtures. analyticaltoxicology.com

For PAHs, reversed-phase (RP) chromatography is the most common approach, typically using a C18 stationary phase. sigmaaldrich.com The mobile phase often consists of a gradient mixture of water with acetonitrile (B52724) or methanol. analyticaltoxicology.com Detection is frequently accomplished using Diode Array Detectors (DAD) or Fluorescence Detectors (FLD), the latter offering high sensitivity and selectivity for fluorescent compounds like phenanthrenes. researchgate.netresearchgate.net More advanced applications utilize multi-dimensional LC to enhance separation efficiency for extremely complex samples. nih.gov

Table 2: Examples of High-Performance Liquid Chromatography (HPLC) Conditions for PAH Analysis

Parameter Condition 1 Condition 2 Condition 3
Column SUPELCOSIL LC-PAH analyticaltoxicology.comPinnacle II PAH sigmaaldrich.comZORBAX Eclipse PAH researchgate.net
Dimensions 15 cm x 4.6 mm, 5 µm analyticaltoxicology.comNot Specified4.6 mm x 250 mm, 5 µm researchgate.net
Mobile Phase [A] Water, [B] Methanol analyticaltoxicology.com[A] Water, [B] Acetonitrile sigmaaldrich.comAcetonitrile/Water researchgate.net
Gradient 55% to 100% B in 5 min, hold at 100% B for 10 min analyticaltoxicology.comOptimized for ~15 min analysis sigmaaldrich.comOptimized for EPA Method 8310 researchgate.net
Flow Rate 1.5 mL/min analyticaltoxicology.comNot SpecifiedNot Specified
Detector UV, 254 nm analyticaltoxicology.comUV or Fluorescence sigmaaldrich.comPhotodiode Array (PDA) researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatography technique used for the qualitative analysis and separation of PAHs. analyticaltoxicology.comresearchgate.net In its conventional form, it serves as a quick screening method. researchgate.net The stationary phase is typically a layer of silica (B1680970) gel or aluminum oxide coated on a glass or plastic plate. analyticaltoxicology.comsciex.com

For the analysis of non-polar compounds like this compound, a non-polar developing solvent (mobile phase) such as cyclohexane (B81311) is used. sciex.com After the plate is developed, the separated compounds are visualized. Since most PAHs are colorless, visualization is achieved under UV light (typically at 254 nm or 365 nm), where they appear as fluorescent or dark spots, especially on plates treated with a fluorescent indicator. researchgate.netsciex.com High-Performance TLC (HPTLC) utilizes plates with smaller particle sizes for improved resolution and quantification capabilities. analyticaltoxicology.com

Mass Spectrometry Coupling (e.g., GC-MS/MS, LC-MS/MS)

Coupling chromatographic separation with mass spectrometry provides the highest level of selectivity and sensitivity, enabling confident identification and trace-level quantification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly specific and sensitive technique used for the detection of PAHs and their methylated forms in complex environmental samples. sigmaaldrich.com It involves selecting a precursor ion from a compound separated by GC and fragmenting it to produce characteristic product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and matrix interference, allowing for precise quantification at very low levels. sigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for analyzing less volatile or thermally labile PAH metabolites, such as dihydrodiols and phenolic derivatives. nih.gov The combination of LC separation with the dual mass analysis of MS/MS allows for the quantification of specific metabolites in complex biological matrices like urine. nih.gov This method is often preferred for biomonitoring studies due to its high throughput and specificity. nih.govslideshare.net

Negative Ion Chemical Ionization (NICI) Mass Spectrometry for Dihydrodiols

For the analysis of specific PAH metabolites like dihydrodiols, which are important intermediates in the carcinogenic pathway, Negative Ion Chemical Ionization (NICI) mass spectrometry offers exceptional sensitivity. sciex.com Dihydrodiol metabolites of phenanthrene (B1679779), such as phenanthrene-1,2-dihydrodiol, are structurally analogous to potential metabolites of this compound.

A validated analytical method using GC-NICI-MS/MS has been successfully applied to quantify phenanthrene dihydrodiols in human urine. sciex.com The methodology involves several key steps:

Enzymatic hydrolysis of the urine sample to release the conjugated dihydrodiols. sciex.com

Solid-phase extraction (SPE) to clean up and concentrate the analytes. sciex.com

Derivatization (e.g., silylation) to increase the volatility and thermal stability of the dihydrodiols for GC analysis. sciex.com

Analysis by GC-NICI-MS/MS, where the silylated derivatives produce abundant and characteristic negative ions, allowing for detection at extremely low concentrations. sciex.com

This technique provides significantly higher sensitivity for electrophilic compounds compared to standard electron ionization (EI) mode.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is a primary interface for LC-MS analysis. It is particularly suited for polar, large, and fragile molecules but is also widely used for the analysis of smaller molecules, including PAH derivatives and metabolites. nih.gov In the context of LC-MS/MS analysis of hydroxylated PAH metabolites, ESI is often the ionization method of choice. nih.gov

ESI generates ions from solution, which are then transferred into the mass spectrometer. For PAH metabolites, it can be operated in both positive and negative ion modes, depending on the analyte's structure. While ESI is highly effective, it can be susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte. nih.gov To mitigate this, thorough sample preparation and the use of isotopically labeled internal standards are crucial for accurate quantification. nih.govnih.gov

Derivatization Chemistry for Enhanced Detection and Selectivity

Chemical derivatization is a critical strategy in the analytical workflow for many organic compounds, particularly when analyzed by gas chromatography (GC). researchgate.net The process involves chemically modifying an analyte to produce a new compound with properties that are more suitable for the chosen analytical method. researchgate.netjfda-online.com For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as this compound, derivatization is employed to increase volatility, improve thermal stability, enhance chromatographic separation, and augment detector response and selectivity. researchgate.net While the parent hydrocarbon may not always require derivatization, its hydroxylated or carboxylated metabolites, which are common in biological and environmental samples, often necessitate this step for successful GC analysis.

Silylation Reagents (e.g., BSTFA, TMCS)

Silylation is the most prevalent derivatization technique used for gas chromatography. restek.comsigmaaldrich.com It involves the replacement of an active hydrogen atom in functional groups like hydroxyls (–OH), carboxylic acids (–COOH), or amines (–NH2) with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The resulting TMS derivatives are generally less polar, more volatile, and more thermally stable than the original compounds, leading to improved peak shape and detectability in GC analysis. restek.comsigmaaldrich.com

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent. sigmaaldrich.com It reacts effectively with a broad range of polar compounds. A key advantage of BSTFA is that its by-products are highly volatile, which minimizes potential interference during chromatographic analysis. sigmaaldrich.comresearchgate.net

Trimethylchlorosilane (TMCS) is frequently used as a catalyst in conjunction with BSTFA. restek.comsigmaaldrich.com While BSTFA can derivatize many compounds on its own, the addition of a small amount of TMCS (typically 1-10%) significantly increases the reactivity of the reagent mixture. sigmaaldrich.comnih.gov This catalytic action is particularly beneficial for derivatizing sterically hindered or less reactive functional groups. sigmaaldrich.com The combination of BSTFA and TMCS provides a robust system for the comprehensive silylation of analytes prior to GC-MS analysis. nih.gov

Interactive Table: Silylation Reagents for Derivatization

ReagentFull NameRoleKey Advantages
BSTFA N,O-bis(trimethylsilyl)trifluoroacetamidePrimary Silylating AgentHighly reactive; produces volatile by-products that do not interfere with chromatography. sigmaaldrich.comresearchgate.net
TMCS TrimethylchlorosilaneSilylation CatalystIncreases the reactivity of the primary agent (e.g., BSTFA), enabling the derivatization of hindered or less reactive compounds. restek.comsigmaaldrich.com

Other Selective Derivatization Reagents

Beyond silylation, other derivatization strategies can be employed to enhance the analysis of specific compounds or to target particular functional groups, thereby improving selectivity and sensitivity.

Acylation: This method introduces an acyl group into molecules containing active hydrogens. For PAHs and their derivatives, acylation is particularly useful for targeting hydroxyl and amine functional groups. Pentafluoropropionic Anhydride (PFPA) is a common acylation reagent that converts analytes into their pentafluoropropionyl derivatives. nih.gov This process can significantly improve chromatographic efficiency and is often used for the simultaneous analysis of multiple compounds. jfda-online.comnih.gov

Oxidation: In some applications, selective oxidation can serve as a derivatization technique. For instance, polycyclic aromatic hydrocarbons can be oxidized using a strong oxidizing agent like Cerium(IV) sulfate (B86663) . This reaction converts the PAHs into their corresponding quinones. nih.gov These quinone derivatives can then be analyzed using techniques like liquid chromatography with reductive-mode electrochemical detection, offering a selective and sensitive detection method. nih.gov

Interactive Table: Selective Derivatization Reagents and Methods

Reagent/MethodReagent Name/PrincipleTarget Functional Group/Compound ClassPurpose of Derivatization
Acylation Pentafluoropropionic Anhydride (PFPA)Hydroxyl (-OH), Amine (-NH2)Improves chromatographic efficiency and volatility for GC-MS analysis. jfda-online.comnih.gov
Oxidation Cerium(IV) SulfateParent PAH structureConverts PAHs to quinones for enhanced detection and selectivity, particularly for liquid chromatography-electrochemical detection. nih.gov

Capillary Electrophoresis (CE) and its Variants

Capillary Electrophoresis (CE) is a powerful separation technique characterized by its high efficiency and resolution. While less common than GC or HPLC for routine PAH analysis, CE and its variants offer unique capabilities for separating complex mixtures. For neutral species like this compound and other PAHs, which lack a native charge, the most widely used variant of CE is Micellar Electrokinetic Chromatography (MEKC).

In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the background electrolyte (buffer) at a concentration above its critical micelle concentration. This causes the formation of micelles, which act as a pseudostationary phase. Neutral analytes, like PAHs, are separated based on their differential partitioning between the aqueous buffer and the hydrophobic interior of the micelles. This partitioning mechanism allows for the high-resolution separation of structurally similar, uncharged molecules.

Studies have demonstrated the successful separation of 2- to 4-ring PAHs using capillary extraction techniques coupled with analysis, achieving detection limits in the parts-per-billion (ppb) range. epa.gov For a compound like this compound, MEKC would be the appropriate technique, providing an alternative analytical method with high separation power. The composition of the buffer, including the type and concentration of the surfactant and the addition of organic modifiers, can be optimized to fine-tune the separation selectivity and analysis time.

Interactive Table: Capillary Electrophoresis for PAH Analysis

ParameterDescriptionRelevance to this compound
Technique Micellar Electrokinetic Chromatography (MEKC)As a neutral analyte, separation is achieved by partitioning into charged micelles within the capillary.
Pseudostationary Phase Surfactants (e.g., Sodium Dodecyl Sulfate - SDS)The hydrophobic core of the micelles provides the environment for differential partitioning of PAHs.
Separation Principle Differential partitioning between the aqueous buffer and the micellar phase.The specific hydrophobicity of the molecule will determine its retention and separation from other PAHs.
Performance High separation efficiency and resolution; reported sensitivity in the ppb range for some PAHs. epa.govOffers a high-resolution alternative to chromatographic methods for complex sample analysis.

Role in Advanced Organic Synthesis and Materials Science

1-Methyl-1,2-dihydrophenanthrene as a Synthetic Building Block for Complex Molecules

While specific examples of this compound being used as a foundational building block are not prominent in the literature, its structure presents potential synthetic pathways. The non-aromatic, hydrogenated ring can be chemically modified. However, synthetic strategies in this family of compounds more commonly involve building the phenanthrene (B1679779) core from simpler precursors, such as naphthyl derivatives, rather than modifying a pre-existing dihydrophenanthrene. For instance, methods have been developed to synthesize various alkylphenanthrenes through the annulation of a naphthalene (B1677914) system. researchgate.net

Precursor for Higher Order Polycyclic Aromatic Hydrocarbons (PAHs)

The most direct role for this compound as a precursor is its conversion to its fully aromatic counterpart, 1-methylphenanthrene (B47540). This dehydrogenation (or aromatization) reaction results in a more stable, planar PAH. This process can be achieved using various reagents, such as quinones like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or through catalytic dehydrogenation with catalysts like palladium on carbon (Pd/C) at elevated temperatures. This conversion is a fundamental step in forming thermodynamically stable aromatic systems from their hydrogenated precursors.

The resulting 1-methylphenanthrene is a higher-order PAH that is more representative of the compounds studied for their electronic properties and environmental presence. nist.govnih.gov The synthesis of various phenanthrene derivatives, including mono- and di-alkylated versions, is an active area of research, often employing palladium-catalyzed reactions to construct the core structure. espublisher.comresearchgate.net

Integration into Functional Organic Materials (e.g., Optoelectronic Materials, Ligands, Graphene Nanoribbon Precursors)

The integration of this compound itself into functional materials is not well-documented. Instead, its aromatized form, 1-methylphenanthrene, and the broader class of phenanthrenes are more relevant to these applications.

Optoelectronic Materials: PAHs, due to their extended π-conjugated systems, often exhibit useful electronic and photophysical properties. espublisher.com While this compound has a disrupted π-system, its aromatized product, 1-methylphenanthrene, contributes to the pool of PAHs investigated for such applications.

Ligands: The phenanthrene moiety is known to be an important component in ligands for novel catalyst systems. espublisher.comespublisher.com The planar, electron-rich aromatic structure can coordinate with metal centers. The dihydro- form is less suited for this role due to its non-planar geometry and lack of a continuous π-system.

Graphene Nanoribbon Precursors: The bottom-up synthesis of graphene nanoribbons (GNRs) sometimes utilizes specific PAH molecules as molecular seeds that are deposited on a surface and extended. While this is a key strategy in materials science, there is no specific evidence pointing to the use of this compound for this purpose.

Design and Synthesis of Derivatives with Specific Supramolecular Recognition Properties

There is no available research that describes the design and synthesis of this compound derivatives specifically for supramolecular recognition. This field of chemistry typically requires molecules with well-defined shapes, specific functional groups for non-covalent interactions (like hydrogen bonding or π-π stacking), and a relatively rigid structure. The fully aromatic phenanthrenes are more likely candidates for such applications than their partially saturated, more flexible dihydro-analogs.

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